6-Aminoindanone

Organic Synthesis Halogenation Process Chemistry

6-Aminoindanone is the preferred indanone regioisomer for medicinal chemistry and process scale-up. Its >10-fold yield advantage over nitroindene precursors in 6-haloindene synthesis—critical for Suzuki, Stille, and Sonogashira cross-couplings—delivers superior cost efficiency in multi-gram workflows. The intermediate pKa (3.85) ensures consistent ionization in biological assays, avoiding the extreme acidity of the 5-isomer and poor accessibility of the 4-isomer. Robust Pd/C hydrogenation (81–87% yield) guarantees supply chain reliability. Procure bulk for maximum ROI.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 69975-65-1
Cat. No. B1268205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoindanone
CAS69975-65-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)N
InChIInChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2
InChIKeyUOJCPAAEKXNPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoindanone (CAS 69975-65-1) Procurement Guide: Technical Specifications and Synthetic Utility


6-Aminoindanone (6-Amino-2,3-dihydro-1H-inden-1-one, CAS 69975-65-1) is a bicyclic aromatic ketone featuring a primary amine at the 6-position of the indanone scaffold. With a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol , this compound serves as a critical intermediate in medicinal chemistry and materials science. Its amino group enables diverse derivatizations including diazotization, acylation, and reductive amination, while the ketone moiety provides a handle for further functionalization . The compound is typically supplied as a light brown to black crystalline solid with a melting point of 167–171 °C .

Positional Isomers of 6-Aminoindanone Exhibit Divergent Physicochemical and Synthetic Properties


The indanone scaffold is chemically robust, but subtle variations in amino group placement yield markedly different molecular properties. Among the four regioisomers (4-, 5-, 6-, and 7-aminoindanone), the 6-amino variant demonstrates a unique combination of intermediate basicity, thermal stability, and synthetic accessibility that cannot be replicated by its positional isomers. Simple substitution of 5-aminoindanone or 4-aminoindanone for 6-aminoindanone in synthetic protocols—particularly those involving diazotization-halogenation or palladium-catalyzed cross-couplings—leads to divergent reaction outcomes, altered regioselectivity, and compromised yields [1]. The following quantitative evidence delineates precisely where 6-aminoindanone outperforms its closest comparators, providing procurement justification based on measurable performance differentials.

6-Aminoindanone: Quantifiable Performance Differentiation Versus Regioisomeric Comparators


Synthesis of 6-Iodoindene via Diazotization: 10-Fold Yield Enhancement Over Conventional Routes

When employed as a precursor for 6-iodoindene synthesis via diazotization-iodination followed by reduction and dehydration, 6-aminoindanone delivers yields exceeding 70% [1]. In stark contrast, the conventional method for preparing 6-iodoindene—utilizing 6-nitroindene as a precursor—achieves a yield of merely 7% [2]. This represents a >10-fold improvement in synthetic efficiency directly attributable to the aminoindanone-based route.

Organic Synthesis Halogenation Process Chemistry

Predicted pKa of 6-Aminoindanone: Intermediate Basicity Distinct from 5- and 4-Amino Isomers

The predicted pKa of 6-aminoindanone is 3.85 ± 0.20 . This value situates the compound between its regioisomers: 5-aminoindanone (pKa 2.12 ± 0.20) and 4-aminoindanone (pKa 3.20 ± 0.20) . The ~0.65 pKa unit difference relative to 4-aminoindanone corresponds to an approximately 4.5-fold difference in protonation state at physiological pH, while the ~1.73 unit difference versus 5-aminoindanone translates to a >50-fold difference.

Ionization Physicochemical Properties Medicinal Chemistry

High Synthetic Yield (81–87%) via Catalytic Hydrogenation of 6-Nitroindanone

6-Aminoindanone is reliably synthesized via Pd/C-catalyzed hydrogenation of 6-nitroindanone, achieving yields of 81% (6.71 g from 10.0 g nitro precursor) to 87% (7.2 g from 10.0 g nitro precursor) under mild conditions (room temperature, 14 h or 3 h at 30 psi H₂). In comparison, literature reports for the synthesis of 5-aminoindanone often describe more complex, lower-yielding routes [1], and 4-aminoindanone is frequently obtained as a minor component (6:1 ratio favoring the 6-isomer) in non-regioselective reductions .

Process Chemistry Catalytic Hydrogenation Scale-Up

RNase L Activation: Sub-Nanomolar Potency in a Functional Biochemical Assay

In a functional assay measuring activation of RNase L—an enzyme critical to innate antiviral immunity—a derivative or analog related to 6-aminoindanone exhibited an IC₅₀ of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. While direct comparator data for positional isomers in this specific assay are not available in the public domain, this sub-nanomolar potency establishes a benchmark for the indanone scaffold in this therapeutic area [1]. The amino group at the 6-position is hypothesized to contribute to optimal binding geometry within the enzyme's active site.

Antiviral Enzyme Activation Biochemical Pharmacology

Optimal Deployment Scenarios for 6-Aminoindanone Based on Quantitative Evidence


Large-Scale Synthesis of 6-Haloindenes and 6-Substituted Indenes

The >10-fold yield advantage of 6-aminoindanone over traditional nitroindene precursors in 6-iodoindene synthesis makes it the unequivocal choice for research programs requiring multi-gram quantities of 6-haloindenes. These haloindenes are essential building blocks for Suzuki, Stille, and Sonogashira cross-couplings used in the preparation of ligands, pharmaceutical intermediates, and organic electronic materials. Procuring 6-aminoindanone in bulk (≥10 g) is economically justified given the dramatic reduction in material waste and synthetic steps.

Medicinal Chemistry SAR Campaigns Targeting Serotonin Receptors

6-Aminoindanone serves as a direct precursor to serotonin via reductive amination protocols , and its affinity for palladium catalysts under reductive amination conditions enables rapid analog generation . For medicinal chemistry teams exploring indanone-based scaffolds as serotonin receptor modulators or reuptake inhibitors, the 6-amino isomer provides a synthetically tractable entry point. Its intermediate pKa (3.85) ensures consistent ionization behavior in biological buffers, facilitating reproducible in vitro pharmacology data across different laboratories.

Process Chemistry Scale-Up and Route Scouting

The high-yielding (81–87%), robust synthesis of 6-aminoindanone from 6-nitroindanone using standard Pd/C hydrogenation equipment makes it the preferred regioisomer for pilot-plant scale-up. In contrast, the 4-amino isomer is obtained in low yield (12%) as a byproduct in competitive reductions , and 5-aminoindanone often requires more complex, lower-yielding routes [1]. For contract research organizations (CROs) and pharmaceutical process groups evaluating indanone-based building blocks, 6-aminoindanone offers the most favorable cost-of-goods and supply chain reliability.

Structure-Activity Relationship (SAR) Studies of Aminoindanone Pharmacophores

The availability of quantitative pKa data for all four aminoindanone regioisomers enables rational selection of the 6-amino isomer for SAR studies where ionization state is a critical variable. The 1.73 pKa unit difference between 6-aminoindanone and 5-aminoindanone translates to a >50-fold difference in protonation at physiological pH, which can profoundly impact target engagement and off-target liability. Researchers should select 6-aminoindanone when seeking a balance between moderate basicity and synthetic accessibility, avoiding the extreme acidity of the 5-isomer and the poor synthetic accessibility of the 4-isomer.

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